

Mechanism of action of GLP-1 receptor agonist 16

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An In-depth Technical Guide to the Mechanism of Action of GLP-1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that have revolutionized the management of type 2 diabetes mellitus (T2DM) and obesity.[1][2] These drugs mimic the action of the endogenous incretin hormone GLP-1, which is released from enteroendocrine L-cells in the gut following food intake.[3][4] GLP-1 plays a crucial role in glucose homeostasis and appetite regulation.[4][5] GLP-1 receptor agonists are designed to overcome the short half-life of native GLP-1 (1-2 minutes) by resisting degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[3][6] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and pharmacological properties of GLP-1 receptor agonists.

Core Mechanism of Action: GLP-1 Receptor Activation and Signaling

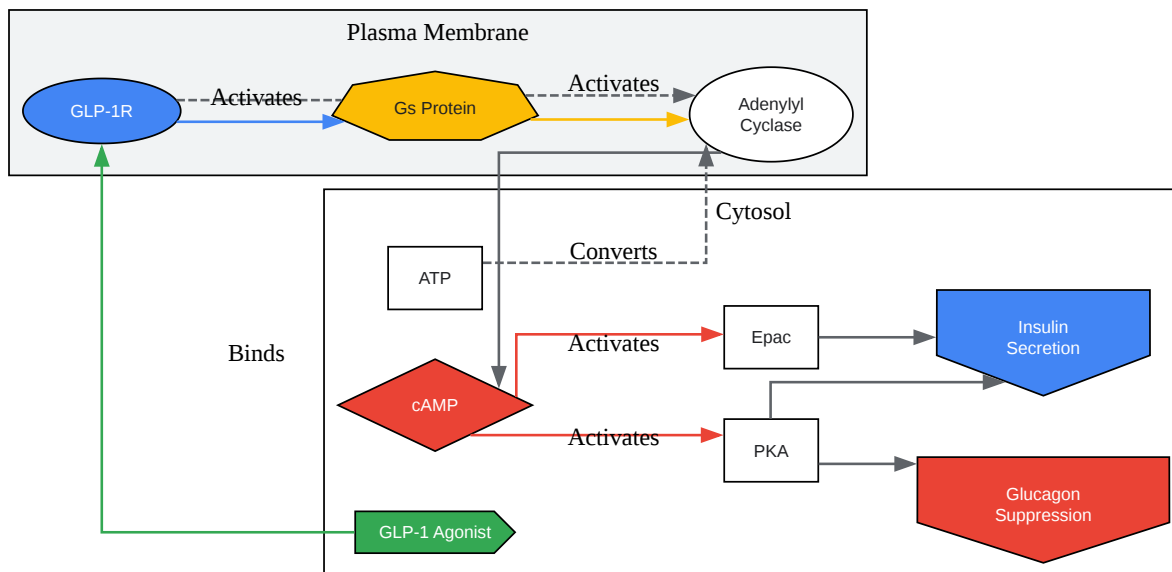
The GLP-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) expressed in various tissues, including pancreatic β -cells and α -cells, the brain, heart, kidney, and gastrointestinal tract.[5][7][8] The binding of a GLP-1R agonist to the receptor's large N-

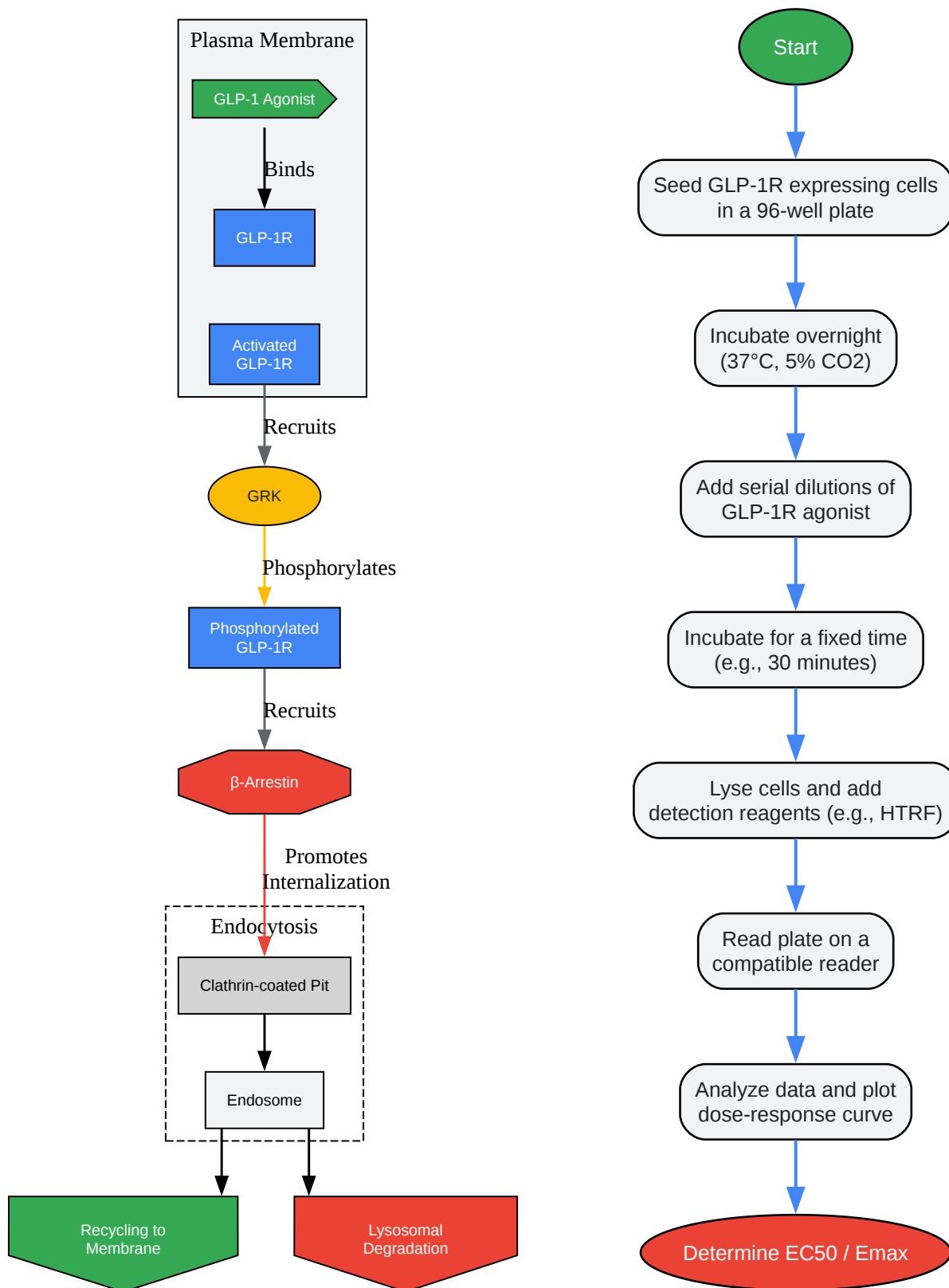
terminal extracellular domain initiates a conformational change, leading to the activation of intracellular signaling cascades.[9]

Canonical Gs-Protein/cAMP Signaling Pathway

The primary mechanism of action for GLP-1R agonists is the activation of the G_s protein subunit.[8][10] This initiates a well-defined signaling cascade:

- **G_s Activation:** Ligand binding to the GLP-1R promotes the exchange of GDP for GTP on the associated G_s subunit, causing its dissociation from the $\beta\gamma$ subunits.[3]
- **Adenylyl Cyclase Activation:** The activated G_s subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[8][10]
- **Downstream Effector Activation:** The increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), also known as Rap Guanine Nucleotide Exchange Factor 4 (RGNEF4).[3][5]
- **Physiological Responses:** In pancreatic β -cells, the activation of PKA and Epac leads to a cascade of events, including the closure of ATP-sensitive potassium channels, membrane depolarization, and an influx of Ca^{2+} , which ultimately promotes the exocytosis of insulin-containing granules.[3][5] This process is glucose-dependent, meaning insulin secretion is stimulated only when blood glucose levels are elevated, which significantly reduces the risk of hypoglycemia.[2][6]





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